molecular formula C10H16O B105290 1-Adamantanol CAS No. 768-95-6

1-Adamantanol

Cat. No. B105290
CAS RN: 768-95-6
M. Wt: 152.23 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
50%
Yield
4%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1[C:16](=[O:17])[C:15]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]2C1=O.O=O>C(O)(=O)C>[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH:15]12[CH2:14][CH:21]3[CH2:20][CH:19]([CH2:8][CH:1]([CH2:2]3)[C:16]1=[O:17])[CH2:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Cu(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
50%
Yield
4%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11]N1[C:16](=[O:17])[C:15]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]2C1=O.O=O>C(O)(=O)C>[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH:15]12[CH2:14][CH:21]3[CH2:20][CH:19]([CH2:8][CH:1]([CH2:2]3)[C:16]1=[O:17])[CH2:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Cu(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.